

Fgfr3-IN-9 for Bladder Cancer Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fgfr3-IN-9*
Cat. No.: *B12375676*

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Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration.[1] Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in a significant subset of bladder cancers, making it a compelling therapeutic target.[2][3][4] Activating mutations of FGFR3 are particularly prevalent in non-muscle invasive bladder cancer (NMIBC) and are also found in a smaller percentage of muscle-invasive bladder cancer (MIBC).[5] The development of selective FGFR3 inhibitors, therefore, represents a promising avenue for targeted therapy in this disease. This guide provides a detailed technical overview of **Fgfr3-IN-9**, a selective inhibitor of FGFR3, for its application in bladder cancer research.

While extensive public data on **Fgfr3-IN-9** is limited, this document compiles available information and provides a framework of established experimental protocols for the evaluation of similar FGFR inhibitors in a bladder cancer context.

Fgfr3-IN-9: A Profile

Fgfr3-IN-9, also referenced as "example 27" in some chemical libraries, is a selective inhibitor of FGFR3.[6][7][8][9][10] While a specific primary research article detailing its discovery and comprehensive biological characterization is not readily available in the public domain, information from chemical suppliers provides initial insights into its in vitro activity.

Quantitative Data

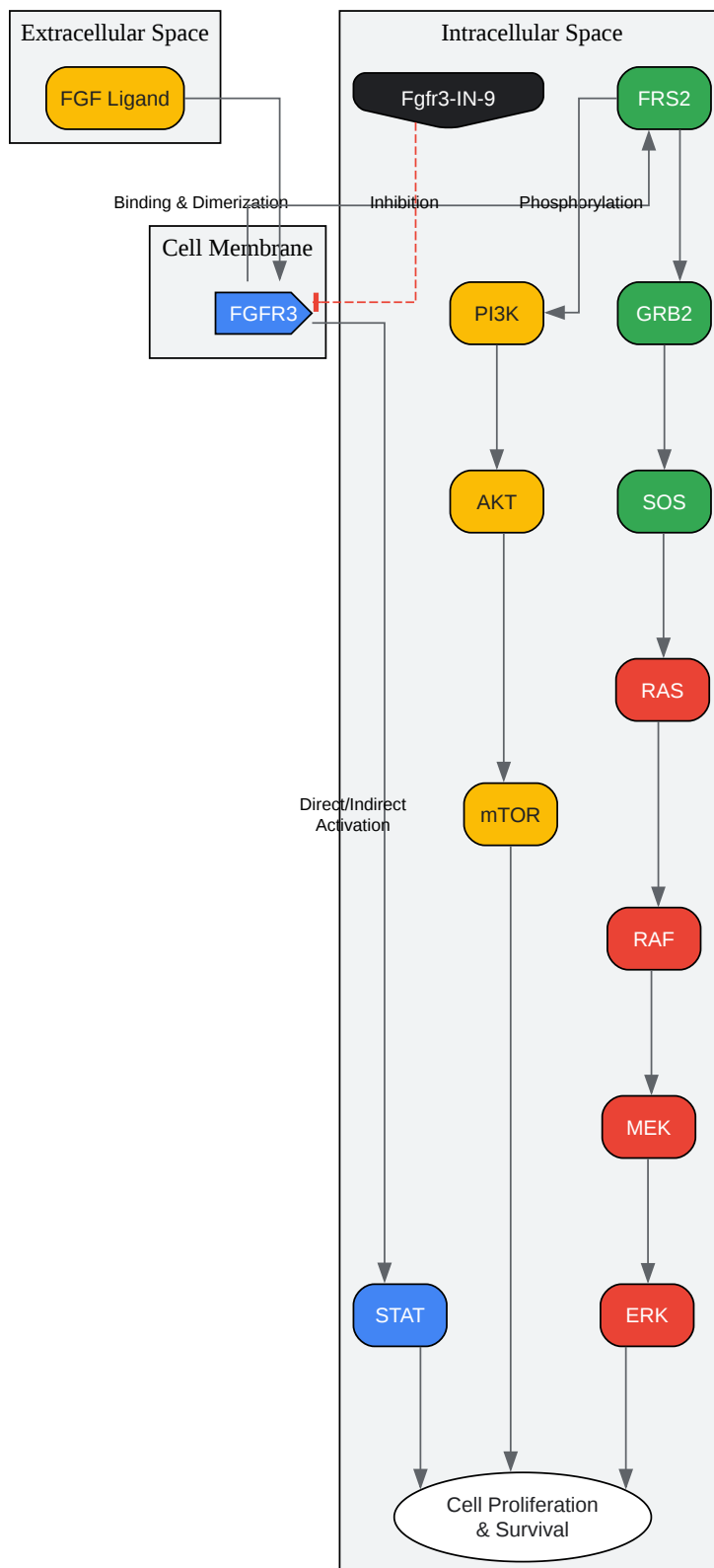
The inhibitory activity of **Fgfr3-IN-9** against various kinases is summarized in the table below. This data is crucial for understanding its potency and selectivity profile.

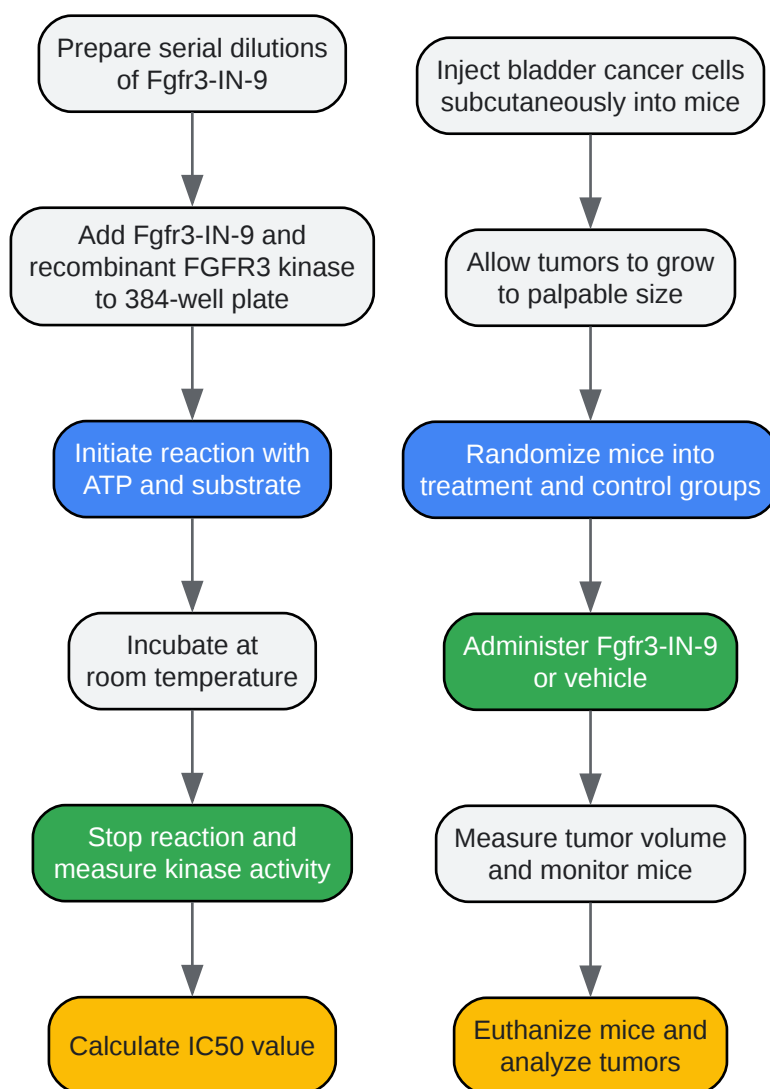
Target	IC50 (nM)
FGFR3	29.6
FGFR1	64.3
FGFR2	46.7
FGFR4 (Wild Type)	17.1
FGFR4 (V550L mutant)	30.7

Note: This data is sourced from a commercial supplier and should be independently verified for research purposes. The potency against FGFR4 is notably high, suggesting a dual inhibitory potential that should be considered in experimental design.

FGFR3 Signaling Pathway in Bladder Cancer

Understanding the FGFR3 signaling cascade is fundamental to designing and interpreting studies with **Fgfr3-IN-9**. In bladder cancer, aberrant FGFR3 activation leads to the downstream activation of several key signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and tumor growth.





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